

Physical properties of liquid and gaseous chlorine nitrate.

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Compound of Interest

Compound Name: Chlorine nitrate

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An In-depth Technical Guide to the Physical Properties of Liquid and Gaseous **Chlorine Nitrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **chlorine nitrate** (ClONO_2) in its liquid and gaseous states. The information is curated for researchers, scientists, and professionals in drug development who may encounter or work with this highly reactive compound. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations for experimental workflows and conceptual relationships.

Introduction to Chlorine Nitrate

Chlorine nitrate (chemical formula: ClONO_2) is a significant inorganic compound, primarily recognized for its role as an important atmospheric gas present in the stratosphere.^[1] It acts as a crucial reservoir for reactive chlorine and nitrogen species, playing a vital role in the chemistry of ozone depletion.^[1] In a laboratory or industrial context, its high reactivity necessitates a thorough understanding of its physical properties for safe handling and application. It is a pale yellow liquid with a pungent odor.^[2] Due to its unstable and explosive nature, particularly in the presence of metals, metal chlorides, alcohols, ethers, and most organic materials, extreme caution is warranted when handling this compound.^[1]

Quantitative Physical Properties

The physical properties of **chlorine nitrate** have been determined through various experimental and computational methods. The following tables summarize the key quantitative data for both its liquid and gaseous phases.

Table 1: General and Liquid Phase Physical Properties of Chlorine Nitrate

Property	Value	Units	Source(s)
Chemical Formula	ClNO ₃	-	[1][2]
Molar Mass	97.46	g/mol	[1]
Appearance	Pale yellow liquid	-	[2]
Density	1.65	g/cm ³	[1]
Melting Point	-101	°C	[1]
	-150	°F	[1]
	172	K	[1]
Boiling Point	22	°C	[1]
	71.6	°F	[1]
	295.15	K	[1]
Enthalpy of Fusion ($\Delta H^{\circ}_{\text{fus}}$)	12.50	kJ/mol	[3]

Table 2: Gaseous Phase and Thermodynamic Properties of Chlorine Nitrate

Property	Value	Units	Source(s)
Enthalpy of Vaporization ($\Delta H^\circ_{\text{vap}}$)	38.98	kJ/mol	[3]
Standard Gibbs Free Energy of Formation (ΔfG°)	-132.26	kJ/mol	[3]
Enthalpy of Formation at Standard Conditions ($\Delta fH^\circ_{\text{gas}}$)	-202.05	kJ/mol	[3]
Critical Temperature (T_c)	634.91	K	[3]
Critical Pressure (P_c)	6298.82	kPa	[3]
McGowan's Characteristic Volume ($McVol$)	46.390	ml/mol	[3]
Ionization Energy (IE)	11.04 - 11.56	eV	[3]

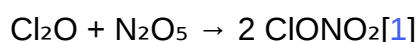
Experimental Protocols

The accurate determination of the physical properties of a reactive and volatile compound like **chlorine nitrate** requires specialized experimental procedures. Below are detailed methodologies for its synthesis, purification, and the measurement of key physical properties.

Synthesis and Purification of Chlorine Nitrate

Objective: To synthesize and purify **chlorine nitrate** for subsequent physical property measurements.

Reaction: The synthesis is typically achieved through the reaction of dichlorine monoxide (Cl_2O) with dinitrogen pentoxide (N_2O_5) at low temperatures.[1]



Materials and Apparatus:

- Dichlorine monoxide (Cl_2O) gas
- Dinitrogen pentoxide (N_2O_5) solid
- High-vacuum glass manifold
- Reaction vessel suitable for cryogenic temperatures
- Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen)
- Infrared spectrometer
- Pressure transducer

Procedure:

- Preparation of Reactants: Dichlorine monoxide is synthesized, for instance, by reacting chlorine gas with anhydrous sodium carbonate. Dinitrogen pentoxide is prepared and purified separately.
- Reaction Setup: A clean, dry, and passivated high-vacuum glass apparatus is assembled. The reaction vessel is attached to the manifold.
- Reactant Introduction: A known quantity of solid N_2O_5 is placed in the reaction vessel. The vessel is then evacuated to remove any residual air and moisture.
- Cooling: The reaction vessel containing N_2O_5 is cooled to $0\text{ }^\circ\text{C}$ using a suitable low-temperature bath.^[1]
- Reaction: Gaseous Cl_2O is slowly admitted into the cooled reaction vessel. The reaction is allowed to proceed to completion.
- Purification by Low-Temperature Fractional Distillation: The crude **chlorine nitrate** product is purified by repeated fractional distillation at low temperatures under vacuum. This process separates the more volatile ClONO_2 from less volatile impurities and unreacted starting materials.

- Purity Verification:
 - Infrared Spectroscopy: The purity of the distilled ClONO_2 sample is checked by recording its low-resolution infrared spectrum. The absence of absorption bands corresponding to known impurities such as HNO_3 , NO_2 , and N_2O_5 indicates a high-purity sample.
 - Vapor Pressure Measurement: As a final check, the vapor pressure of the purified condensed sample is measured at a specific low temperature and compared with established vapor pressure data for pure **chlorine nitrate**.

Measurement of Liquid Density

Objective: To determine the density of liquid **chlorine nitrate**.

Methodology: The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (± 0.0001 g)
- Thermostatically controlled water bath
- Purified liquid **chlorine nitrate** sample

Procedure:

- Pycnometer Calibration:
 - The clean, dry pycnometer is accurately weighed.
 - It is then filled with a reference liquid of known density (e.g., distilled water) and placed in the thermostatic bath until it reaches thermal equilibrium.

- The pycnometer is removed, carefully dried on the outside, and weighed again to determine the mass of the reference liquid.
- The volume of the pycnometer is calculated using the known density of the reference liquid.
- Measurement with **Chlorine Nitrate**:
 - The calibrated pycnometer is emptied, cleaned, and thoroughly dried.
 - It is then filled with the purified liquid **chlorine nitrate** sample.
 - The filled pycnometer is brought to the desired temperature in the thermostatic bath.
 - The exterior is dried, and the pycnometer is weighed.
- Calculation:
 - The mass of the **chlorine nitrate** sample is determined by subtracting the mass of the empty pycnometer.
 - The density of **chlorine nitrate** is calculated by dividing its mass by the calibrated volume of the pycnometer.

Measurement of Vapor Pressure and Enthalpy of Vaporization

Objective: To measure the vapor pressure of liquid **chlorine nitrate** at various temperatures and to calculate its enthalpy of vaporization.

Methodology: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the pressure of the vapor in equilibrium with the liquid at different temperatures, the enthalpy of vaporization (ΔH_{vap}) can be determined graphically.

Apparatus:

- A sealed vessel (e.g., an Erlenmeyer flask with a rubber stopper and a two-way valve)

- Gas pressure sensor
- Temperature probe
- Water baths at various controlled temperatures
- Data acquisition interface and software

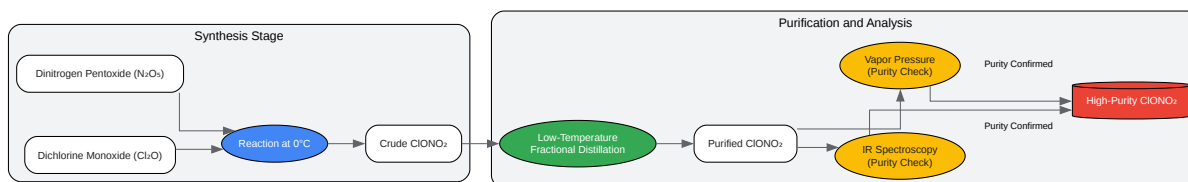
Procedure:

- Apparatus Setup: A small amount of the purified liquid **chlorine nitrate** is introduced into the sealed vessel, which is then connected to the gas pressure sensor. The temperature probe is placed in the water bath to monitor the temperature of the system.
- Data Collection:
 - The sealed vessel is submerged in a water bath at a specific temperature.
 - The system is allowed to reach thermal and phase equilibrium, at which point the rate of evaporation equals the rate of condensation.
 - The temperature and the total pressure inside the vessel are recorded.
 - This process is repeated for a range of different temperatures by moving the vessel to different water baths.
- Data Analysis and Calculation:
 - The partial pressure of air inside the flask at each temperature is calculated and subtracted from the total measured pressure to obtain the vapor pressure of the **chlorine nitrate**.
 - A graph of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is plotted.
 - According to the Clausius-Clapeyron equation ($\ln P = -\Delta H_{\text{vap}}/R * (1/T) + C$), this plot should yield a straight line.

- The slope of this line is equal to $-\Delta H_{\text{vap}}/R$, where R is the universal gas constant (8.314 J/mol·K).
- The enthalpy of vaporization (ΔH_{vap}) is calculated from the slope of the graph.

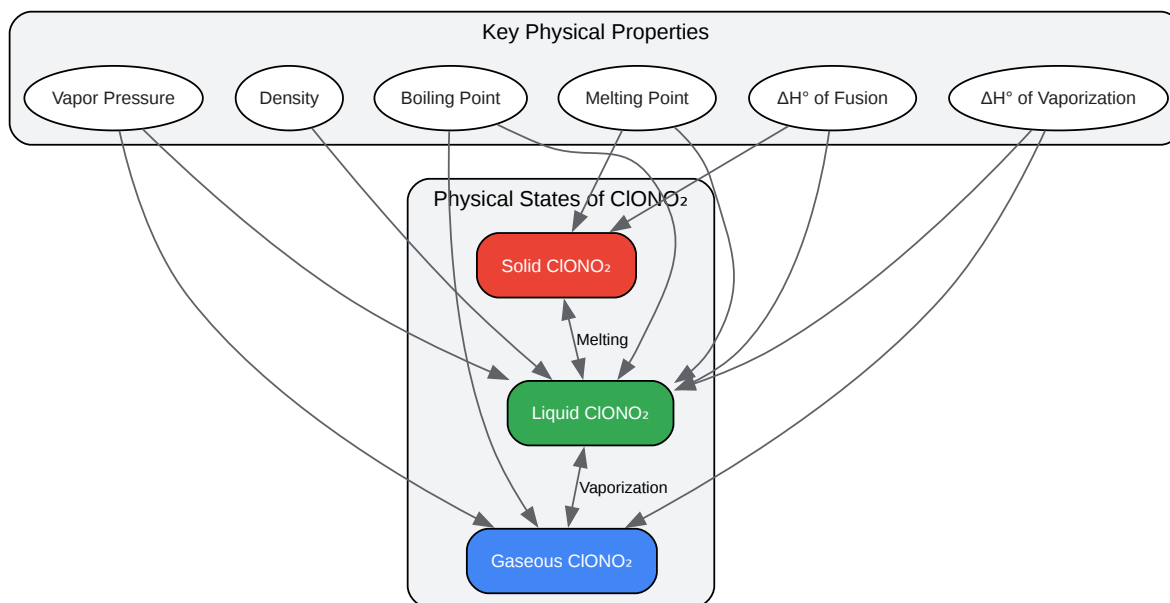
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of **chlorine nitrate** and the conceptual relationship between its physical states and properties.



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Caption: Experimental workflow for the synthesis and purification of **chlorine nitrate**.



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Caption: Logical relationships between physical states and properties of **chlorine nitrate**.

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